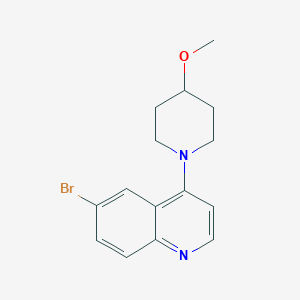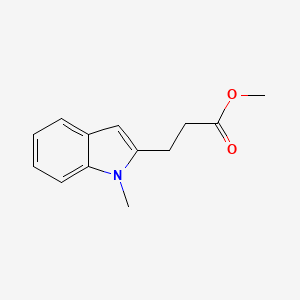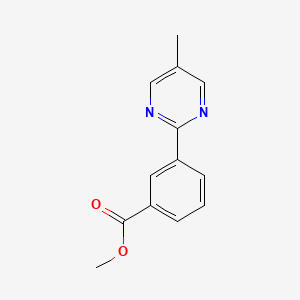
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with a methoxymethyl group at the 2-position and a carboxylic acid group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminobenzenethiol with methoxymethyl aldehyde under acidic conditions, followed by oxidation to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution often requires catalysts like palladium or copper and conditions such as elevated temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-Methylbenzothiazole-5-carboxylic acid
- 2-Aminobenzothiazole
- 2-Methoxybenzothiazole
Comparison: 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group, which confer distinct chemical properties and biological activities. Compared to 2-Methylbenzothiazole-5-carboxylic acid, the methoxymethyl group enhances its solubility and reactivity. The presence of the carboxylic acid group allows for further functionalization and derivatization .
Propriétés
Formule moléculaire |
C10H9NO3S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-14-5-9-11-7-4-6(10(12)13)2-3-8(7)15-9/h2-4H,5H2,1H3,(H,12,13) |
Clé InChI |
ALHZQQZITCEEGW-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC2=C(S1)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B8623066.png)


![1-Benzyl-4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy] piperidine](/img/structure/B8623082.png)


![3-[(3-Methylpentan-3-yl)amino]propane-1-sulfonic acid](/img/structure/B8623123.png)
![1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde](/img/structure/B8623133.png)
